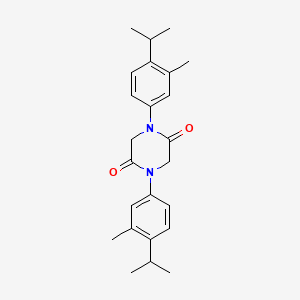

1,4-Bis(4-isopropyl-3-methylphenyl)tetrahydro-2,5-pyrazinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Essential Role of Ancillary Ligand in Color Tuning

The study by Stagni et al. (2008) explores the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands. This research highlights the significant influence of the ancillary ligand on the electrochemical and photophysical properties of these complexes, demonstrating their potential in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).

Donor-Acceptor Polymeric Electrochromic Materials

Research by Zhao et al. (2014) on novel monomers and corresponding polymers employing thiophene derivatives and pyrido[4,3-b]pyrazine as acceptor units showcases the development of electrochromic materials with high coloration efficiency and fast response times. These materials have applications in NIR electrochromic devices (Zhao et al., 2014).

Synthesis of Heterocycles with Aldehyde Functionality

A study by Mahata et al. (2003) on the synthesis of five and six-membered heterocycles using a specific three carbon synthon demonstrates the efficient regiospecific synthesis of these compounds. This work is relevant for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Mahata et al., 2003).

Antimicrobial Activities of Novel Derivatives

Al‐Azmi and Mahmoud (2020) synthesized and characterized novel derivatives with demonstrated antimicrobial properties. This research contributes to the development of new antimicrobial agents for medical and industrial applications (Al‐Azmi & Mahmoud, 2020).

Catalytic Synthesis of Phenazines

Shahbazi-Alavi et al. (2020) utilized ionic liquid-tethered colloidal silica nanoparticles as catalysts for synthesizing phenazines, highlighting an efficient and environmentally friendly method for producing medicinally relevant heterocyclic molecules (Shahbazi-Alavi et al., 2020).

Eigenschaften

IUPAC Name |

1,4-bis(3-methyl-4-propan-2-ylphenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-15(2)21-9-7-19(11-17(21)5)25-13-24(28)26(14-23(25)27)20-8-10-22(16(3)4)18(6)12-20/h7-12,15-16H,13-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQWFRIXNOBUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=C(C=C3)C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2766628.png)

![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)

![2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766643.png)